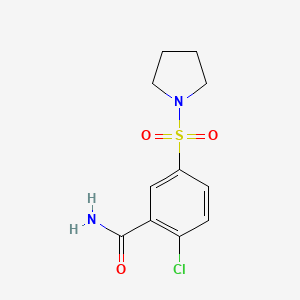amine hydrochloride](/img/structure/B4408062.png)
[2-(2-butoxyphenoxy)ethyl](2-furylmethyl)amine hydrochloride
Vue d'ensemble
Description
[2-(2-butoxyphenoxy)ethyl](2-furylmethyl)amine hydrochloride, also known as FURA-2AM, is a chemical compound that has been extensively studied for its applications in scientific research. It is a fluorescent dye that is commonly used to measure intracellular calcium concentrations in living cells.
Mécanisme D'action
[2-(2-butoxyphenoxy)ethyl](2-furylmethyl)amine hydrochloride works by binding to calcium ions in the cytosol of living cells. Upon excitation with light of a specific wavelength, this compound emits a fluorescent signal that is proportional to the concentration of calcium ions. The fluorescence intensity of this compound is dependent on the ratio of bound to unbound dye, which is influenced by the concentration of calcium ions. This allows researchers to measure changes in intracellular calcium concentrations in real-time.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living cells. It is a non-toxic dye that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(2-butoxyphenoxy)ethyl](2-furylmethyl)amine hydrochloride is its ability to measure intracellular calcium concentrations in real-time. This allows researchers to monitor changes in calcium signaling in response to various stimuli, providing insights into the underlying cellular processes. This compound is also a non-toxic dye that can be used in living cells without causing any harm.
One of the limitations of this compound is its sensitivity to pH changes. Changes in pH can affect the fluorescence intensity of this compound, leading to inaccurate measurements of intracellular calcium concentrations. Another limitation is that this compound can only measure calcium concentrations in the cytosol of living cells and cannot be used to measure calcium concentrations in other cellular compartments.
Orientations Futures
There are several future directions for the use of [2-(2-butoxyphenoxy)ethyl](2-furylmethyl)amine hydrochloride in scientific research. One direction is the development of new fluorescent dyes that are more sensitive and specific for calcium ions. Another direction is the use of this compound in combination with other fluorescent dyes to monitor multiple cellular processes simultaneously. Additionally, this compound can be used in combination with other imaging techniques, such as confocal microscopy and electron microscopy, to provide a more comprehensive understanding of cellular processes.
Applications De Recherche Scientifique
[2-(2-butoxyphenoxy)ethyl](2-furylmethyl)amine hydrochloride has been widely used in scientific research for its ability to measure intracellular calcium concentrations in living cells. Calcium is an important signaling molecule that regulates various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound is a fluorescent dye that binds to calcium ions and emits a fluorescent signal upon excitation with light of a specific wavelength. This allows researchers to monitor changes in intracellular calcium concentrations in real-time, providing insights into the underlying cellular processes.
Propriétés
IUPAC Name |
2-(2-butoxyphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-2-3-11-20-16-8-4-5-9-17(16)21-13-10-18-14-15-7-6-12-19-15;/h4-9,12,18H,2-3,10-11,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWALZWLPYGJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OCCNCC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-ethoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4407980.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4407983.png)
![N-{2-[(1-chloro-2-naphthyl)oxy]ethyl}prop-2-en-1-amine hydrochloride](/img/structure/B4407998.png)
![2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4408004.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408006.png)
![N-(4-methoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4408011.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4408025.png)
![N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408030.png)
![1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4408035.png)


![3-{[(3-bromophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4408053.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4408072.png)